molecular formula C10H18O3 B8341867 8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane

8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane

Cat. No.: B8341867
M. Wt: 186.25 g/mol
InChI Key: JFPFAVIVUPBURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(Methyloxy)methyl]-1,4-dioxaspiro[45]decane is an organic compound that belongs to the class of spiroacetals Spiroacetals are characterized by a spiro-connected acetal structure, which is a common motif in many natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate diols with formaldehyde or other aldehydes under acidic conditions to form the spiroacetal ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace the methyloxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spiroacetal-containing molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The spiroacetal structure allows for unique interactions with these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,6-Dioxaspiro[4.5]decane: Another spiroacetal with a similar core structure but different substituents.

    8-Methylene-1,4-dioxaspiro[4.5]decane: A related compound with a methylene group instead of a methyloxy group.

Uniqueness: 8-[(Methyloxy)methyl]-1,4-dioxaspiro[45]decane is unique due to its specific methyloxy substituent, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C10H18O3/c1-11-8-9-2-4-10(5-3-9)12-6-7-13-10/h9H,2-8H2,1H3

InChI Key

JFPFAVIVUPBURF-UHFFFAOYSA-N

Canonical SMILES

COCC1CCC2(CC1)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-Dioxaspiro[4.5]decane-8-methanol (2 g, 1 mmol) (commercial available or prepared as in Bioorganic & Medicinal Chemistry, 13(23), 6309-6323; 2005) is methylated using MeI (1.81 mL, 29 mmol) and NaH (0.813 g, 20 mmol) in tetrahydrofuran to obtain after 2 hours of stirring at room temperature 1.4 g (7.8 mmol) of the desired compound. MS (m/e): 187.3 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.813 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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